molecular formula C12H16OS B14065136 1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one

1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14065136
M. Wt: 208.32 g/mol
InChI Key: VAVBGEBNWRXDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethyl-3-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell membranes, or inhibition of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethyl-3-(methylthio)phenyl)propan-1-one: Similar structure but with a different position of the carbonyl group.

    1-(2-(Methylthio)phenyl)propan-2-amine: Contains an amine group instead of a carbonyl group.

Uniqueness

1-(2-Ethyl-3-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(2-ethyl-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-4-11-10(8-9(2)13)6-5-7-12(11)14-3/h5-7H,4,8H2,1-3H3

InChI Key

VAVBGEBNWRXDBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.